molecular formula C20H12N4O2 B15342184 2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid

2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid

Cat. No.: B15342184
M. Wt: 340.3 g/mol
InChI Key: CVZFOYUGCIZKNY-UHFFFAOYSA-N
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Description

2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid is a complex organic compound that belongs to the class of imidazo-phenanthroline derivatives

Preparation Methods

The synthesis of 2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid typically involves organic synthesis techniques. One common method includes the reaction of 1,10-phenanthroline-5,6-dione with 2-hydroxybenzaldehyde in an acetic acid-ammonium acetate solution . This reaction forms the imidazo-phenanthroline core, which is then further functionalized to obtain the desired benzoic acid derivative.

Chemical Reactions Analysis

2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Mechanism of Action

The mechanism of action of 2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid involves its interaction with specific molecular targets. For example, when used as a ligand in metal complexes, it can influence the electronic properties of the metal center, leading to various catalytic and electronic effects. In biological systems, the compound can interact with specific proteins or nucleic acids, affecting their function and leading to potential therapeutic effects .

Comparison with Similar Compounds

2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid can be compared with other imidazo-phenanthroline derivatives, such as:

The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C20H12N4O2

Molecular Weight

340.3 g/mol

IUPAC Name

2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid

InChI

InChI=1S/C20H12N4O2/c25-20(26)12-6-2-1-5-11(12)19-23-17-13-7-3-9-21-15(13)16-14(18(17)24-19)8-4-10-22-16/h1-10H,(H,23,24)(H,25,26)

InChI Key

CVZFOYUGCIZKNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C4C=CC=NC4=C5C(=C3N2)C=CC=N5)C(=O)O

Origin of Product

United States

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